(R)-Citalopram N-Oxide

Übersicht

Beschreibung

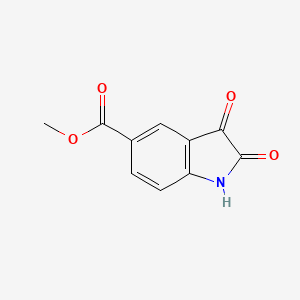

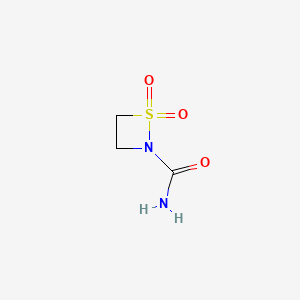

“®-Citalopram N-Oxide” is a derivative of citalopram, where the nitrogen atom is oxidized to form an N-oxide . N-oxides are a class of compounds that contain a nitrogen-oxygen coordinate covalent bond . They are commonly used in consumer products such as shampoos, conditioners, detergents, and hard surface cleaners .

Synthesis Analysis

The synthesis of N-oxides like “®-Citalopram N-Oxide” typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation . The presence of various rhenium-based catalysts under mild reaction conditions can facilitate this process .Molecular Structure Analysis

The molecular structure of N-oxides involves a nitrogen-oxygen coordinate covalent bond . The presence of substituents can have strong effects on structural parameters and electron density distribution . For instance, the presence of an electron-withdrawing group results in an increase of the ipso-angle and a decrease of the semi-polar bond length .Chemical Reactions Analysis

N-oxides exhibit many kinds of reactions . For instance, when heated to 150–200 °C, they undergo a Cope reaction to form a hydroxylamine and an alkene . Moreover, N-oxides can be reduced back to amines using various reducing agents .Physical And Chemical Properties Analysis

N-oxides are highly polar molecules with excellent water solubility . They are weak bases with a pKb of around 4.5 . The physical and chemical properties of specific N-oxides like “®-Citalopram N-Oxide” would depend on its specific molecular structure.Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism : The enantiomers of citalopram and its metabolites, including (R)-Citalopram N-Oxide, have been studied for their pharmacokinetics. Rochat, Amey, and Baumann (1995) developed a high-performance liquid chromatography method for analyzing these enantiomers in plasma, which is crucial for pharmacokinetic studies (Rochat, Amey, & Baumann, 1995).

Degradation and Environmental Impact : The degradation of citalopram in different environmental conditions, including the formation of (R)-Citalopram N-Oxide, was studied by Kwon and Armbrust (2005), highlighting its stability and potential environmental impact (Kwon & Armbrust, 2005).

Neuropharmacological Effects : Mørk, Kreilgaard, and Sánchez (2003) compared the effects of escitalopram, R-citalopram, and citalopram on extracellular levels of serotonin in rats, finding that R-citalopram counteracts the increase in serotonin levels induced by escitalopram (Mørk, Kreilgaard, & Sánchez, 2003).

Water Treatment and Transformation Products : Hörsing et al. (2012) investigated the fate of citalopram, including the formation of citalopram N-oxide, in advanced water treatment technologies, contributing to understanding the environmental fate of pharmaceutical compounds (Hörsing et al., 2012).

Modulatory Role on Serotonin Transporter : Studies by Mnie-Filali et al. (2007) and Sánchez et al. (2004) indicated that R-citalopram can modulate the serotonin transporter and counteract the effects of escitalopram, suggesting a complex interaction between the enantiomers at the synaptic level (Mnie-Filali et al., 2007), (Sánchez et al., 2004).

Analytical Method Development : Soliman (2012) developed a method for the simultaneous analysis of (R)- and (S)-Citalopram and its related substances, including (R)-Citalopram N-Oxide, which is crucial for assessing the quality and purity of pharmaceutical preparations (Soliman, 2012).

Mechanisms of Antidepressant Regulation : Matthaeus et al. (2016) investigated the effect of citalopram enantiomers on serotonin transporter’s cell surface localization and neuronal firing, contributing to the understanding of the antidepressant regulation mechanisms (Matthaeus et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652526 | |

| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Citalopram N-Oxide | |

CAS RN |

1217761-31-3 | |

| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-2a,3,4,6,7,7b-hexahydro-3-hydroxy-, [2aS-(2a](/img/no-structure.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)